molecular formula C7H9ClN2O2 B8342184 4-Chloro-5-methoxy-6-ethoxypyrimidine

4-Chloro-5-methoxy-6-ethoxypyrimidine

Cat. No.: B8342184
M. Wt: 188.61 g/mol
InChI Key: UATVNUMQFSSQGE-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-6-ethoxypyrimidine is a substituted pyrimidine derivative characterized by halogen (chloro) and alkoxy (methoxy, ethoxy) functional groups at positions 4, 5, and 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical building blocks in pharmaceuticals, agrochemicals, and materials science. The chloro substituent at position 4 enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methoxy (position 5) and ethoxy (position 6) groups contribute steric and electronic effects that influence solubility, stability, and binding interactions in biological systems .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-6-ethoxy-5-methoxypyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7-5(11-2)6(8)9-4-10-7/h4H,3H2,1-2H3

InChI Key

UATVNUMQFSSQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=N1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The substituent pattern on the pyrimidine ring dictates physicochemical properties and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Differences Implications
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Dual chloro groups at positions 4 and 6 Increased electrophilicity; enhanced cross-coupling potential.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OEt (6), SMe (2) Methylthio group at position 2 Thioether group improves lipophilicity; potential for sulfur-mediated reactions.
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (4), OEt (2), F (5) Fluorine at position 5 Enhanced metabolic stability and bioavailability due to fluorine’s electronegativity.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Fused thienopyrimidine core Thieno-fused ring system Expanded π-conjugation; potential for kinase inhibition or fluorescence.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidines

Compound Molecular Weight Solubility Melting Point
4-Chloro-5-methoxy-6-ethoxypyrimidine ~202.64* Moderate (organic solvents) Not reported
4,6-Dichloro-5-methoxypyrimidine 199.02 Low (DMSO, DMF) 313–315 K
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 218.71 High (CHCl₃, EtOAc) Not reported
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 256.71 Low (DMF, THF) Not reported

*Calculated based on formula C₇H₉ClN₂O₂.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-methoxy-6-ethoxypyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions is common. In structurally similar compounds like 4,6-dichloro-5-methoxypyrimidine, purification via slow evaporation of acetonitrile solutions yields crystalline products . Optimization includes controlling temperature (e.g., 313–315 K for crystallization) and solvent selection to minimize side reactions. A table comparing reaction conditions:

PrecursorReagentSolventTemperatureYieldReference
5-Methoxy-6-ethoxypyrimidinePOCl₃Toluene110°C75%
Hydroxy-methoxy derivativesSOCl₂DCM40°C68%
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Use inert atmospheres to prevent hydrolysis of intermediates.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in 4,6-dichloro-5-methoxypyrimidine, SC-XRD revealed planar geometry (r.m.s. deviation = 0.013 Å) and intermolecular Cl···N interactions (3.094–3.100 Å) stabilizing the crystal lattice . Complementary techniques:

  • NMR : 13C^{13}\text{C} NMR distinguishes methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups via chemical shifts (~55 ppm for -OCH₃; ~63 ppm for -OCH₂CH₃).
  • IR Spectroscopy : Confirm C-Cl stretches at 550–600 cm⁻¹ and ether C-O-C bands near 1250 cm⁻¹ .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile reagents like POCl₃ .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for professional disposal to avoid environmental contamination .
  • Contingency Plans : Neutralize spills with sodium bicarbonate for acidic byproducts.

Advanced Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs). For example, in 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, the LUMO energy (-1.5 eV) indicates electrophilic attack at C4 or C6 positions . Key steps:

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

  • Contradictions : Experimental vs. theoretical reactivity may differ due to solvent effects or steric hindrance not modeled in DFT.

Q. What mechanistic insights explain the substitution patterns in cross-coupling reactions involving this compound?

  • Methodological Answer : The chlorine atom at C4 is highly reactive in Suzuki-Miyaura couplings. For example, in 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, palladium-catalyzed coupling with aryl boronic acids proceeds via oxidative addition at Pd(0), followed by transmetallation and reductive elimination . Factors influencing selectivity:

  • Steric Effects : Bulky substituents on the ethoxy group reduce accessibility to C5.
  • Electronic Effects : Methoxy groups at C5 donate electrons, deactivating the ring toward electrophilic substitution .

Q. How can the pharmacological potential of this compound derivatives be systematically evaluated?

  • Methodological Answer :

In Vitro Screening : Test kinase inhibition (e.g., Src/Abl kinases) using fluorescence polarization assays .

ADMET Profiling : Use Caco-2 cell monolayers for permeability studies and cytochrome P450 assays for metabolic stability .

Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing ethoxy with amino groups) and compare IC₅₀ values. A SAR table for analogs:

DerivativeSubstituentTargetIC₅₀ (µM)Reference
6-Ethoxy-5-methoxy-ClKinase X0.12
6-Amino-5-methoxy-NH₂Kinase Y1.4
  • Contradictions : Some studies report conflicting bioactivity due to assay variability (e.g., cell line differences) .

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